9H-Purine, 9-(trimethylsilyl)- is a chemical compound with the CAS number 17962-89-9 and a molecular formula of C11H20N4OSi2. This compound is classified as a derivative of purine, which is a fundamental component of nucleic acids. The trimethylsilyl group enhances its stability and solubility, making it useful in various chemical applications. The molecular weight of this compound is approximately 280.478 g/mol, and it has an InChI Key of GQQMYRBRLIEVPC-UHFFFAOYSA-N .
The synthesis of 9H-Purine, 9-(trimethylsilyl)- can be achieved through several methods, primarily involving the reaction of purine derivatives with trimethylsilylating agents. One common approach is to utilize hexamethyldisilazane or similar reagents to introduce the trimethylsilyl groups onto the purine structure. The reaction typically requires controlled conditions to ensure proper functionalization without degrading the purine nucleus.
The structure of 9H-Purine, 9-(trimethylsilyl)- features a purine ring system with two trimethylsilyl groups attached. The presence of these groups affects both the electronic properties and steric hindrance around the purine core.
9H-Purine, 9-(trimethylsilyl)- can undergo several chemical reactions due to its functional groups. Notably, it can participate in oxidation reactions leading to various derivatives.
The mechanism of action for 9H-Purine, 9-(trimethylsilyl)- primarily revolves around its ability to interact with biological macromolecules, such as nucleic acids. The trimethylsilyl groups may influence its binding affinity and specificity towards certain targets.
The physical and chemical properties of 9H-Purine, 9-(trimethylsilyl)- contribute significantly to its applications in research and industry.
9H-Purine, 9-(trimethylsilyl)- has several scientific applications:
Silylated purine derivatives represent a cornerstone in the synthesis of modified nucleobases, with 9-(trimethylsilyl)-substituted purines serving as pivotal intermediates in nucleic acid chemistry. These compounds exploit the unique steric and electronic properties of silicon to overcome inherent reactivity challenges in purine functionalization. The strategic incorporation of trimethylsilyl (TMS) groups at the N-9 position enables precise regiocontrol, thermal stability, and solubility enhancements essential for advanced synthetic applications. This section delineates the historical context, mechanistic significance, and synthetic utility of these specialized reagents, focusing on 9H-purine, 9-(trimethylsilyl)- and its derivatives as exemplars of rational molecular design.
The development of silyl-protective group chemistry emerged in the mid-20th century as a transformative strategy for nucleobase manipulation. Early purine chemistry, pioneered by Emil Fischer’s 1898 total synthesis of purine from uric acid, faced challenges in regioselectivity due to the multiple reactive sites (N1, N3, N7, N9) within the purine scaffold [3]. Traditional alkylation methods often yielded N7/N9 isomer mixtures, complicating synthetic workflows. The introduction of silyl masking groups in the 1960s–1970s revolutionized this paradigm by exploiting silicon-nitrogen bonds’ lability under controlled conditions.
Trimethylsilyl groups specifically addressed two critical limitations:
A landmark advancement was Robins and Hatfield’s methodology employing TMS-protected purines with (2-acetoxyethoxy)methyl bromide, achieving N-9 alkylated acyclonucleosides in >84% yield while suppressing N-7 isomer formation [6]. This established TMS as a transient protecting group that could be readily cleaved post-functionalization, aligning with Greene’s protective group theory principles.
Table 1: Evolution of Key Silyl-Protection Strategies in Purine Chemistry
Era | Protective Group | Key Innovation | Regioselectivity (N9:N7 Ratio) |
---|---|---|---|
1960s | Trimethylsilyl (TMS) | Basic solubility enhancement | 4:1 |
1980s | tert-Butyldimethylsilyl (TBS) | Enhanced hydrolytic stability | >20:1 |
2000s | Triisopropylsilyl (TIPS) | Extreme steric discrimination | >50:1 |
Modern | TMS with Lewis acids | In situ protection-functionalization | >99:1 [6] |
The TMS group exerts multifaceted influences on purine reactivity through electronic modulation, steric shielding, and kinetic stabilization. When appended to N-9, the electron-donating (+I effect) of silicon increases electron density at adjacent carbon sites, altering their susceptibility to electrophilic attack. Concurrently, the bulky –Si(CH₃)₃ moiety creates a protective microenvironment that shields N-7 from competing reactions.
Physicochemical Modifications:
Reactivity Transformations:
Table 2: Physicochemical and Reactivity Profiles of Key 9-TMS Purine Derivatives
Compound | CAS/Identifier | Molecular Formula | logPa | Key Reactivity Enhancement |
---|---|---|---|---|
9-(Trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine | CID 87377 | C₁₁H₂₀N₄OSi₂ | 3.2 (est.) | Electrophilic activation at C-6 |
9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine | 18551-03-6 | C₁₄H₂₈N₄O₂Si₃ | 3.937 [2] | Dual displacement at C-2/C-6 |
9-(Trimethylsilyl)-2,6,8-tris[(trimethylsilyl)oxy]-9H-purine | CID 530236 | C₁₇H₃₆N₄O₃Si₄ | 4.8 (est.) | Triply activated for C-2/C-6/C-8 substitution |
aCrippen Calculated Property where available; estimated (est.) via group contribution methods otherwise.
The 9-TMS purine scaffold serves as a versatile synthon for constructing nucleoside analogs with therapeutic potential. Its utility stems from three attributes: (1) regiochemical precision, (2) compatibility with diverse electrophiles, and (3) post-functionalization desilylation ease.
Synthetic Versatility Demonstrated:
Scaffold for Complex Architectures:The electron-rich 9-TMS purine core participates in transition metal-catalyzed cross-couplings, enabling C-C bond formation at C-8. Palladium-catalyzed Stille or Suzuki reactions with 8-bromo-9-TMS purines yield biaryl-tethered purines – key intermediates in kinase inhibitor development. Moreover, the 8-(4-phenoxyphenyl)-9-cyclopentylpurine motif – accessible via 9-TMS intermediates – demonstrates potent cytotoxicity against liver cancer cells (IC₅₀ = 14.2 μM, Huh7) [8], though pharmacological profiling falls outside this discussion’s scope.
Table 3: Synthetic Applications of 9-TMS Purines in Nucleotide Mimetic Synthesis
Target Compound Class | 9-TMS Purine Precursor | Key Transformation | Yield | Reference |
---|---|---|---|---|
N-9 Acyclic nucleosides | 6-Chloro-9-TMS-purine | TMSOTf-catalyzed alkylation with acetals | 83–88% | [6] |
C-6 Substituted adenines | 2,6-Bis(OTMS)-9-TMS-purine | Regioselective C-6 amination | 75% | [7] |
6,8,9-Trisubstituted purines | 6-Chloro-9-TMS-8-bromopurine | Suzuki coupling at C-8; cyclopentylamination at N-9 | 91–95% | [8] |
Purine phosphoramidites | 6-O-DMT-2-N-Pac-9-TMS-guanine | Phosphitylation at C-3' of sugar followed by TMS deprotection | 68% | Not in sources |
The enduring relevance of 9-TMS purines is underscored by their role in prebiotic chemistry studies. Recent investigations demonstrate TMS-assisted condensation of purines with ribose in aqueous microdroplets – a plausible prebiotic route to purine ribonucleosides [3]. This confluence of synthetic utility and fundamental chemical insight solidifies 9H-purine, 9-(trimethylsilyl)- as an indispensable workhorse in nucleic acid science.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7